

Technical Guide: Solubility of 3-Methyl-5-nitropyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-5-nitropyridine

Cat. No.: B1361628

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-nitropyridine (CAS No. 6960-20-9), also known as 5-nitro-3-picoline, is a heterocyclic aromatic compound with the chemical formula $C_6H_6N_2O_2$.^[1] It presents as a yellow crystalline solid and serves as a key building block in the synthesis of various pharmaceuticals and agrochemicals.^{[1][2]} Understanding the solubility of this compound in common organic solvents is a critical prerequisite for its use in synthetic chemistry, enabling proper solvent selection for reactions, purification processes like crystallization, and formulation development.

This technical guide provides a summary of the known physicochemical properties of **3-Methyl-5-nitropyridine**. Critically, a thorough search of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this compound. Consequently, this document focuses on providing a detailed experimental protocol for determining its solubility via the widely accepted isothermal gravimetric method, empowering researchers to generate this crucial data in their own laboratories.

Physicochemical Properties

A summary of the key physical and chemical properties for **3-Methyl-5-nitropyridine** is provided below. This data is essential for handling the compound and for designing solubility experiments.

Property	Value	Reference
CAS Number	6960-20-9	[1] [2] [3]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[1] [2] [3]
Molecular Weight	138.12 g/mol	[1] [2] [3]
Appearance	Yellow crystalline solid / light yellow powder	[1] [2] [4]
Melting Point	93 °C	[1] [4]
Boiling Point	248 °C at 760 mmHg	[1]
Qualitative Solubility	Sparingly soluble in water; Soluble in organic solvents.	[2] [4]

Quantitative Solubility Data

As of the date of this guide, specific quantitative data on the solubility of **3-Methyl-5-nitropyridine** in common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, etc.) is not available in published literature. Researchers are encouraged to determine this data experimentally. The following sections provide a detailed methodology for this purpose. A template table is provided for data recording.

Table 3.1: Solubility Data Template for **3-Methyl-5-nitropyridine**

Solvent	Temperature (°C)	Mole Fraction (x)	Solubility (g/100 mL)	Solubility (mg/mL)
e.g., Ethanol	25.0			
	30.0			
	35.0			
	40.0			
e.g., Acetone	25.0			
	30.0			
	35.0			

|| 40.0 || |

Experimental Protocol: Isothermal Gravimetric Method

The isothermal gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solid compound in a liquid solvent.^[1] The procedure involves creating a saturated solution at a constant temperature, separating the solid and liquid phases, and determining the mass of the solute dissolved in a known mass of the solvent.

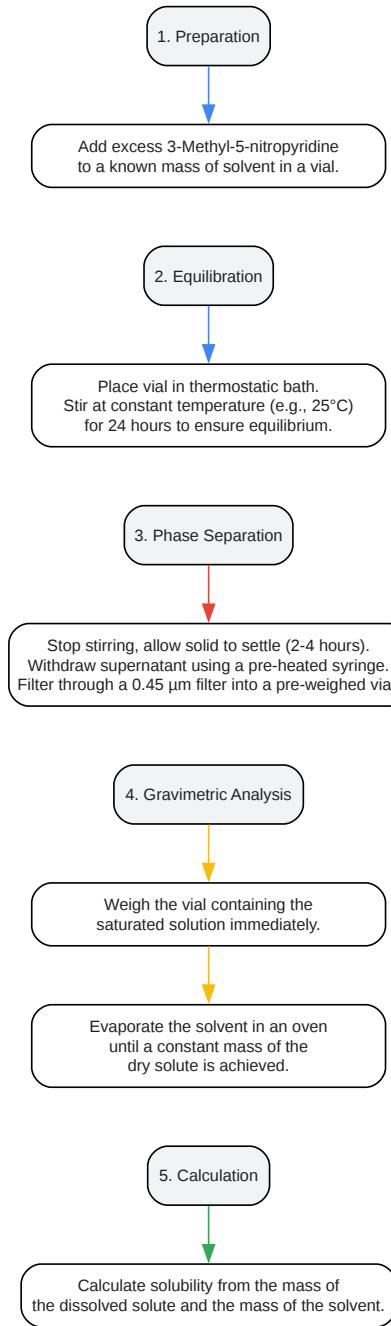
Materials and Equipment

- Solute: **3-Methyl-5-nitropyridine** (purity >99%)
- Solvents: High-purity organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, dichloromethane)
- Equipment:
 - Analytical balance (readability ± 0.1 mg)
 - Thermostatic water bath or heating mantle with temperature controller (accuracy ± 0.1 °C)

- Jacketed glass vials or flasks (e.g., 20 mL)
- Magnetic stirrer and stir bars
- Syringe filters (e.g., 0.45 µm PTFE)
- Pre-weighed glass vials or evaporating dishes
- Drying oven or vacuum oven
- Calibrated thermometer

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal gravimetric method for solubility determination.



[Click to download full resolution via product page](#)

Caption: Workflow for determining solubility via the isothermal gravimetric method.

Step-by-Step Procedure

- Preparation: Add an excess amount of **3-Methyl-5-nitropyridine** to a precisely weighed amount of the chosen organic solvent in a jacketed glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.

- **Equilibration:** Seal the vial and place it in a thermostatic bath set to the desired temperature (e.g., 25.0 °C). Stir the mixture vigorously using a magnetic stirrer. Allow the system to equilibrate for a sufficient time, typically 24 hours, to ensure the solution is saturated. Preliminary studies can confirm the minimum time required to reach equilibrium.
- **Phase Separation:** After equilibration, stop the stirring and allow the vial to rest in the thermostatic bath for at least 2-4 hours to let the undissolved solid settle completely.
- **Sampling:** Carefully withdraw a sample of the clear supernatant using a syringe. To prevent premature crystallization of the solute, the syringe should be pre-heated to the same temperature as the experiment. Immediately pass the solution through a 0.45 µm syringe filter into a clean, pre-weighed (m_{vial}) glass vial.
- **Gravimetric Analysis:**
 - Immediately seal and weigh the vial containing the filtered saturated solution (m_{total}).
 - Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-70 °C). A vacuum oven can be used to facilitate drying at a lower temperature.
 - Continue drying until a constant mass is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance (e.g., ± 0.2 mg).
 - Record the final mass of the vial plus the dried solute (m_{final}).
- **Repeat:** Perform the experiment at various temperatures (e.g., 25, 30, 35, 40 °C) to understand the temperature dependence of solubility. Each measurement should be repeated at least three times to ensure reproducibility.

Data Calculation

The mass of the dissolved solute (m_{solute}) and the mass of the solvent (m_{solvent}) in the sample can be calculated as follows:

- **Mass of solute:** $m_{\text{solute}} = m_{\text{final}} - m_{\text{vial}}$
- **Mass of saturated solution:** $m_{\text{solution}} = m_{\text{total}} - m_{\text{vial}}$

- Mass of solvent: $m_{\text{solvent}} = m_{\text{solution}} - m_{\text{solute}}$

From these values, solubility can be expressed in various units, such as mole fraction (x), which is essential for thermodynamic modeling:

- Moles of solute (n_{solute}): $n_{\text{solute}} = m_{\text{solute}} / M_{\text{solute}}$
 - (where M_{solute} is the molar mass of **3-Methyl-5-nitropyridine**, 138.12 g/mol)
- Moles of solvent (n_{solvent}): $n_{\text{solvent}} = m_{\text{solvent}} / M_{\text{solvent}}$
 - (where M_{solvent} is the molar mass of the specific solvent)
- Mole Fraction (x): $x = n_{\text{solute}} / (n_{\text{solute}} + n_{\text{solvent}})$

Conclusion

While published quantitative solubility data for **3-Methyl-5-nitropyridine** is currently unavailable, this guide provides the necessary framework for its experimental determination. The detailed isothermal gravimetric protocol is a robust and accessible method for researchers in pharmaceutical and chemical development. The generation of this data will be a valuable contribution to the scientific community, aiding in the efficient design of synthetic routes, crystallization processes, and the formulation of new chemical entities based on this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomus.edu.iq [uomus.edu.iq]
- 2. scribd.com [scribd.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pharmajournal.net [pharmajournal.net]

- To cite this document: BenchChem. [Technical Guide: Solubility of 3-Methyl-5-nitropyridine in Common Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361628#solubility-of-3-methyl-5-nitropyridine-in-common-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com